molecular formula C13H26O2 B12414076 Tridecanoic acid-d9

Tridecanoic acid-d9

Cat. No.: B12414076
M. Wt: 223.40 g/mol
InChI Key: SZHOJFHSIKHZHA-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecanoic acid-d9, also known as N-Tridecanoic acid-d9, is a deuterium-labeled version of tridecanoic acid. Tridecanoic acid is a 13-carbon medium-chain saturated fatty acid. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanoic acid-d9 can be synthesized through the deuteration of tridecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the temperature and pressure optimized to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tridecanoic acid-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tridecanedioic acid-d9 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group of this compound can be reduced to form tridecanol-d9 using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form tridecanoyl chloride-d9.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: Tridecanedioic acid-d9.

    Reduction: Tridecanol-d9.

    Substitution: Tridecanoyl chloride-d9.

Scientific Research Applications

Tridecanoic acid-d9 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of fatty acid metabolism.

    Biology: Employed in studies of bacterial infections due to its ability to inhibit biofilm formation and persistence in bacteria like Escherichia coli.

    Medicine: Investigated for its potential antimicrobial properties, particularly in combination with other agents like silver nanoparticles.

    Industry: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic profiles.

Mechanism of Action

The mechanism of action of tridecanoic acid-d9 involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to leakage of cellular contents and eventual cell death. Additionally, this compound can inhibit the formation of biofilms by interfering with the signaling pathways involved in biofilm development. This makes it a potential candidate for antimicrobial applications.

Comparison with Similar Compounds

Tridecanoic acid-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Undecanoic acid: An 11-carbon medium-chain fatty acid.

    Lauric acid: A 12-carbon medium-chain fatty acid.

    Tetradecanoic acid: A 14-carbon medium-chain fatty acid.

Compared to these compounds, this compound offers the advantage of being used as a tracer in metabolic studies due to its deuterium labeling. This allows for more precise tracking and analysis of metabolic pathways.

Properties

Molecular Formula

C13H26O2

Molecular Weight

223.40 g/mol

IUPAC Name

10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2

InChI Key

SZHOJFHSIKHZHA-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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